Exaluren

Description

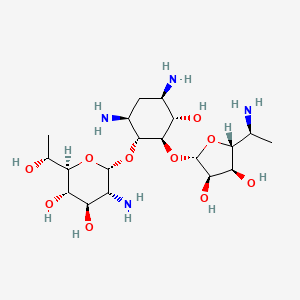

Structure

3D Structure

Properties

CAS No. |

1375073-93-0 |

|---|---|

Molecular Formula |

C19H38N4O10 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol |

InChI |

InChI=1S/C19H38N4O10/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24/h4-19,24-29H,3,20-23H2,1-2H3/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-/m0/s1 |

InChI Key |

KJBRSTPUILEBDR-DBMIJKFDSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N |

Canonical SMILES |

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Exaluren |

Origin of Product |

United States |

Foundational & Exploratory

Exaluren (ELX-02): A Deep Dive into its Mechanism of Action for Nonsense Mutation Read-Through

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Exaluren (also known as ELX-02) is an investigational, synthetic, small-molecule drug candidate engineered to address genetic diseases caused by nonsense mutations. Structurally, it is an aminoglycoside analog designed to have high selectivity for eukaryotic ribosomes.[1][2][3] This selectivity is a key feature, aiming to minimize the off-target effects and toxicities associated with conventional aminoglycosides.[3] this compound is currently under investigation for the treatment of several genetic disorders, including cystic fibrosis, Alport syndrome, and epidermolysis bullosa, where a premature termination codon (PTC) in the mRNA leads to the production of a truncated, non-functional protein.[2]

Core Mechanism of Action: Ribosomal Read-Through of Premature Termination Codons

This compound's primary mechanism of action is the induction of ribosomal read-through at the site of a nonsense mutation. Normally, when a ribosome translating an mRNA molecule encounters a PTC (UAA, UAG, or UGA), it stalls, and release factors are recruited to terminate protein synthesis, leading to the release of a truncated polypeptide.

This compound intervenes in this process by binding to the decoding center (A-site) of the eukaryotic ribosome. This binding alters the conformation of the ribosome, reducing its decoding fidelity. This reduced stringency allows a near-cognate aminoacyl-tRNA to be incorporated at the PTC instead of the recruitment of release factors. Consequently, the ribosome "reads through" the premature stop signal and continues translation, resulting in the synthesis of a full-length, and potentially functional, protein.

In addition to promoting read-through, this compound has been shown to increase the stability of mRNA transcripts containing nonsense mutations. These transcripts are often targeted for degradation by the nonsense-mediated mRNA decay (NMD) surveillance pathway. By promoting ribosomal occupancy on the mRNA, this compound may protect the transcript from the NMD machinery, thereby increasing the pool of available mRNA for translation into full-length protein.

References

- 1. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eloxxpharma.com [eloxxpharma.com]

Exaluren (ELX-02): A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exaluren (ELX-02) is an investigational new drug representing a promising therapeutic strategy for genetic diseases caused by nonsense mutations. As a synthetic, eukaryotic ribosome-selective glycoside, ELX-02 is designed to induce the read-through of premature stop codons, enabling the synthesis of full-length, functional proteins. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental data related to ELX-02. Detailed methodologies for cited clinical and preclinical evaluations are presented to support further research and development in the field of nonsense mutation suppression.

Chemical Structure and Physicochemical Properties

This compound is a novel, non-antibiotic aminoglycoside analog. The drug substance is typically administered as a sulfate salt, which exists as a white to off-white amorphous powder.

Chemical Structure (Free Base):

IUPAC Name: 6'-(R)-Methyl-5-O-(5-amino-5,6-dideoxy-α-L-talofuranosyl)-paromamine

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C19H38N4O10 | [1] |

| Molecular Weight | 482.53 g/mol | [1] |

| CAS Number | 1375073-93-0 | [2] |

| Appearance | White to off-white amorphous powder (as sulfate salt) | [3] |

| Solubility | Soluble in aqueous solutions. | [3] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) |

Mechanism of Action: Ribosomal Read-Through of Nonsense Mutations

This compound's therapeutic effect is derived from its ability to interact with the decoding site in the small subunit of the eukaryotic ribosome. This interaction reduces the ribosome's stringency in recognizing near-cognate aminoacyl-transfer RNAs (tRNAs) at the site of a premature termination codon (PTC) or nonsense mutation (e.g., UGA, UAG, UAA). By promoting the insertion of an amino acid at the PTC, ELX-02 enables the ribosome to continue translation, resulting in the production of a full-length protein. This mechanism of "read-through" effectively bypasses the disease-causing nonsense mutation.

Furthermore, ELX-02 has been shown to decrease nonsense-mediated mRNA decay (NMD), a cellular surveillance pathway that degrades mRNAs containing PTCs. By stabilizing the mutant mRNA, ELX-02 increases the available template for protein synthesis, further enhancing the restoration of functional protein. A key advantage of this compound is its selectivity for eukaryotic ribosomes over those in prokaryotes or eukaryotic mitochondria, which is hypothesized to mitigate the off-target toxicities associated with traditional aminoglycoside antibiotics.

Caption: Mechanism of action of this compound (ELX-02).

Pharmacokinetic Properties

Pharmacokinetic studies of this compound have been conducted in healthy volunteers, demonstrating rapid absorption and elimination.

Pharmacokinetic Parameters of this compound (Single Subcutaneous Dose)

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1 hour | |

| Terminal Half-life (t1/2) | ~2 hours (for 0.3 and 1.0 mg/kg doses) | |

| 3 - 4 hours (for 2.5 and 5.0 mg/kg doses) | ||

| 8 hours (for 7.5 mg/kg dose) | ||

| Absolute Bioavailability (Subcutaneous) | 0.98 | |

| Plasma Protein Binding (Human) | Up to 11% | |

| Metabolism | Not metabolized | |

| Primary Route of Excretion | Renal (excreted unchanged in urine) | |

| Tissue Distribution | Highest concentrations in kidney and spleen |

Experimental Protocols

Phase 2 Clinical Trial in Cystic Fibrosis Patients (NCT04126473 & NCT04135495)

Objective: To evaluate the safety, tolerability, and biological activity of ELX-02 in cystic fibrosis patients with at least one G542X nonsense mutation.

Methodology:

-

Study Design: Randomized, double-blind, placebo-controlled, intra-patient dose-escalation study.

-

Patient Population: Up to 16 cystic fibrosis patients with a G542X mutation on one or both alleles.

-

Dosing Regimen:

-

Dose 1: 0.3 mg/kg administered subcutaneously once daily for 7 days.

-

Dose 2: 0.75 mg/kg administered subcutaneously once daily for 7 days.

-

Dose 3: 1.5 mg/kg administered subcutaneously once daily for 7 days.

-

Dose 4: Up to 3.0 mg/kg administered subcutaneously once daily for 14 days.

-

-

Outcome Measures: Safety and tolerability were the primary endpoints. Biological activity was assessed through changes in sweat chloride concentration and percent predicted forced expiratory volume in one second (ppFEV1).

Caption: Workflow for the Phase 2 dose-escalation clinical trial of ELX-02.

In Vitro Cytotoxicity Assay

Objective: To determine the potential of this compound to cause cell damage or death in vitro.

General Methodology (adapted from standard protocols):

-

Cell Preparation:

-

Culture a suitable human cell line (e.g., HK-2, human kidney proximal tubule cells) in appropriate media and conditions.

-

Harvest and count the cells.

-

Prepare a cell suspension in the assay medium at a predetermined concentration.

-

Seed the cell suspension into a 96-well plate and incubate to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound sulfate in the assay medium.

-

Add the this compound dilutions to the designated wells. Include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.

-

Incubate the plate for a specified duration (e.g., 24, 48, 72 hours).

-

-

Cell Viability Measurement:

-

Select an appropriate method to assess cell viability, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.

-

Dye Exclusion Assay: Uses dyes that can only penetrate cells with compromised membranes (e.g., Trypan Blue, Propidium Iodide).

-

-

Following the manufacturer's protocol for the chosen assay, measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Correct for background by subtracting the readings from wells with medium only.

-

Calculate the percentage of cytotoxicity or cell viability relative to the negative control.

-

Results Summary: In a cytotoxicity assay using wildtype human proximal tubule cells (HK-2), this compound sulfate at concentrations up to 400 μg/mL showed no toxic effect at 0, 24, 48, and 72 hours of exposure.

Conclusion

This compound (ELX-02) is a rationally designed molecule that selectively targets eukaryotic ribosomes to promote the read-through of nonsense mutations. Its favorable pharmacokinetic profile and demonstrated lack of significant cytotoxicity in preclinical studies support its ongoing clinical development. The data gathered from in vitro, in vivo, and clinical studies indicate the potential of ELX-02 as a therapeutic agent for a range of genetic disorders caused by nonsense mutations, including cystic fibrosis. Further research is warranted to fully elucidate its efficacy and long-term safety in patient populations.

References

In Vitro Efficacy of Exaluren in Nonsense Mutation Read-Through: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies investigating the efficacy of Exaluren (ELX-02) in promoting the read-through of nonsense mutations. This compound, a synthetic eukaryotic ribosome-selective glycoside, is an investigational drug designed to enable the ribosome to read through premature termination codons (PTCs), leading to the production of a full-length, functional protein. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated across various models, including cell lines with specific nonsense mutations and patient-derived organoids. The data consistently demonstrates a dose-dependent increase in the production of full-length, functional proteins.

| Model System | Nonsense Mutation | Read-Through Agent(s) | Key Quantitative Outcomes | Reference(s) |

| Fischer Rat Thyroid (FRT) Cells | G550X-CFTR | This compound (ELX-02) and CFTR correctors | Restoration of CFTR function to 20-40% of wild-type levels. | [1] |

| 16HBEge Human Bronchial Epithelial Cells | R1162X-CFTR | This compound (ELX-02) in combination with CC-90009 | Achieved 20% of wild-type CFTR protein expression levels. | [2] |

| 16HBE Cells | G542X-CFTR | This compound (ELX-02) in combination with SRI-41765 | Restored approximately 6.3% of wild-type CFTR function. | [2] |

| Primary RDEB Keratinocytes/Fibroblasts and JEB Keratinocytes | Various nonsense mutations in COL7A1 and LAMB3 | This compound (ELX-02) | Dose-dependent production of C7 or laminin β3, surpassing results with gentamicin. | [3] |

| DMS-114 Cells | TP53 nonsense mutation | This compound (ELX-02) | Significant read-through of the premature stop codon, leading to increased p53 protein expression and mRNA content. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to assess the read-through efficacy of this compound.

Dual-Luciferase Reporter Assay for Quantifying Read-Through Efficiency

This assay is a widely used method to quantify the efficiency of nonsense suppression in a high-throughput manner. It utilizes a vector containing two luciferase reporter genes, typically Renilla and firefly luciferase, separated by a linker containing a premature termination codon.

a. Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of transfection.

-

Transfect the cells with the dual-luciferase reporter plasmid containing the nonsense mutation of interest using a suitable transfection reagent.

-

Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO2).

b. Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Dilute the stock solution to the desired final concentrations in cell culture medium.

-

Replace the medium in the transfected wells with the medium containing the different concentrations of this compound. Include a vehicle-only control.

-

Incubate the cells for an additional 24-48 hours.

c. Luciferase Activity Measurement:

-

Wash the cells once with 1x Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding 1x Passive Lysis Buffer and incubating for 15 minutes at room temperature with gentle shaking.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Measure firefly luciferase activity by injecting the firefly luciferase substrate and measuring luminescence using a luminometer.

-

Subsequently, inject the Renilla luciferase substrate (which also quenches the firefly signal) and measure the Renilla luminescence.

d. Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

-

Express the read-through efficiency as a percentage of the normalized luciferase activity in the treated wells compared to a control construct where the nonsense codon is replaced with a sense codon.

Western Blot Analysis for Full-Length Protein Detection

Western blotting is employed to visualize and quantify the production of full-length protein following treatment with this compound. This protocol is specifically tailored for the detection of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

a. Cell Lysis and Protein Quantification:

-

Culture cells (e.g., 16HBEge cells with a CFTR nonsense mutation) and treat with this compound as described above.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and heat at 37°C for 30-45 minutes (avoid boiling for CFTR).

-

Separate the proteins on a 6-8% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CFTR (e.g., mouse monoclonal antibody MM13-4) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again as in step 3.

d. Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. The mature, complex-glycosylated form (Band C) of CFTR is indicative of functional protein that has trafficked through the Golgi apparatus.

Visualizations

The following diagrams illustrate the key processes involved in this compound's mechanism of action and the typical workflow for in vitro efficacy studies.

Caption: this compound's mechanism of action.

Caption: In vitro experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Avoidance of reporter assay distortions from fused dual reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Ataluren treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]

Exaluren (ELX-02): A Novel Therapeutic Approach for Genetic Disorders Caused by Nonsense Mutations

Introduction

Exaluren, also known as ELX-02, is an investigational small molecule drug representing a promising therapeutic strategy for a range of genetic disorders.[1][2] Developed by Eloxx Pharmaceuticals, this compound is a synthetic, eukaryotic ribosome-selective glycoside designed to address diseases caused by nonsense mutations.[3][4] These mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the production of a truncated, non-functional protein. This compound's mechanism of action allows the ribosome to read through these PTCs, enabling the synthesis of a full-length, functional protein. This whitepaper provides a technical overview of this compound, its mechanism, potential therapeutic applications, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is a synthetic aminoglycoside that selectively modulates the function of the eukaryotic ribosome.[3] In the cellular process of protein synthesis (translation), ribosomes move along an mRNA transcript, reading its codons and assembling the corresponding amino acids into a polypeptide chain. A nonsense mutation creates a stop codon (e.g., UGA, UAG, UAA) in the middle of the coding sequence. When the ribosome encounters this PTC, it prematurely terminates translation, leading to the release of a truncated protein.

This compound binds to a specific site on the ribosomal RNA, inducing a conformational change that reduces the fidelity of codon recognition. This change allows a near-cognate aminoacyl-tRNA to be inserted at the site of the PTC, enabling the ribosome to continue translation and produce a full-length protein. By restoring the production of functional proteins, this compound has the potential to treat the underlying cause of numerous genetic diseases.

Mechanism of this compound-mediated PTC read-through.

Potential Therapeutic Applications

This compound is being investigated for a variety of genetic disorders where a nonsense mutation is the underlying cause of the disease. The drug has been granted Fast Track and Orphan Drug designations for several conditions, highlighting its potential to address unmet medical needs in rare diseases.

| Therapeutic Area | Disease | Gene(s) with Nonsense Mutations |

| Nephrology | Alport Syndrome | COL4A3, COL4A4, COL4A5 |

| Pulmonology | Cystic Fibrosis | CFTR |

| Metabolic Disorders | Cystinosis | CTNS |

| Dermatology | Recessive Dystrophic Epidermolysis Bullosa (RDEB) | COL7A1 |

| Dermatology | Junctional Epidermolysis Bullosa (JEB) | LAMA3, LAMB3, LAMC2 |

Clinical Development Status

This compound is currently in Phase 2 of clinical development for several indications. Clinical trials are actively evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in patient populations.

| Clinical Trial ID | Phase | Indication | Status |

| NCT05448755 | Phase 2 | Alport Syndrome with COL4A5 and COL4A3/4 Nonsense Mutations | Unknown |

| NCT04135495 | Phase 2 | Cystic Fibrosis with at least one G542X Allele | Completed |

| NCT04126473 | Phase 2 | Cystic Fibrosis | Completed |

Experimental Protocols

1. Western Blotting for Full-Length Protein Restoration

This protocol is designed to detect the presence and quantity of full-length protein in cells treated with this compound.

-

Cell Culture and Treatment: Patient-derived cells harboring a specific nonsense mutation are cultured under standard conditions. Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 48-72 hours).

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to prevent protein degradation. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the full-length protein is quantified to determine the extent of read-through.

Experimental workflow for Western Blot analysis.

2. In Vitro Read-Through Assay

This assay provides a quantitative measure of this compound's ability to promote read-through of a specific PTC in a cell-free system.

-

Plasmid Construction: A reporter plasmid is constructed containing a reporter gene (e.g., luciferase) with a specific nonsense mutation inserted upstream of the coding sequence.

-

In Vitro Transcription/Translation: The plasmid is used in a coupled in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of varying concentrations of this compound.

-

Reporter Gene Assay: The activity of the reporter protein (e.g., luciferase activity) is measured using a luminometer. The luminescence signal is directly proportional to the amount of full-length reporter protein synthesized, thus indicating the efficiency of read-through.

-

Data Analysis: Read-through efficiency is calculated as the ratio of reporter activity in the presence of this compound to the activity of a control construct without the PTC.

Conclusion

This compound (ELX-02) represents a promising therapeutic agent with the potential to treat a wide range of genetic disorders caused by nonsense mutations. Its mechanism of action, which involves promoting the read-through of premature termination codons, targets the fundamental cause of these diseases. Ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in various patient populations. The continued development of this and similar compounds offers hope for patients with limited or no treatment options.

References

Preclinical Safety and Toxicology of Exaluren: A Technical Guide

Executive Summary

This document provides a comprehensive overview of the preclinical safety and toxicology profile of Exaluren, a novel therapeutic agent. The studies outlined herein were conducted to characterize the potential adverse effects of this compound prior to first-in-human studies and to establish a safe starting dose for clinical trials. All studies were performed in compliance with Good Laboratory Practice (GLP) regulations. The collective data from these in vitro and in vivo evaluations indicate a manageable safety profile for this compound under the tested conditions.

Acute Toxicity

Acute toxicity studies are designed to assess the potential harmful effects of a substance after a single exposure or a short series of exposures. These studies are crucial for identifying the intrinsic toxicity of a compound and for determining the median lethal dose (LD50).

Experimental Protocol: Single-Dose Oral Toxicity in Rodents

-

Test System: Sprague-Dawley rats (10/sex/group).

-

Vehicle: 0.5% methylcellulose in sterile water.

-

Dose Levels: 0 (vehicle), 500, 1000, and 2000 mg/kg.

-

Administration: Single oral gavage.

-

Observation Period: 14 days.

-

Endpoints: Clinical signs, body weight, mortality, and gross necropsy at termination.

Data Summary: Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |

| Rat (Male) | Oral | >2000 | Not Applicable |

| Rat (Female) | Oral | >2000 | Not Applicable |

| Mouse (Male) | Intravenous | 750 | 680-820 |

| Mouse (Female) | Intravenous | 720 | 650-790 |

Experimental Workflow: Acute Toxicity Study

Figure 1: Workflow for a typical acute toxicity study.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are performed to characterize the adverse effects of a substance following prolonged exposure. These studies are essential for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is critical for setting the initial dose in human clinical trials.

Experimental Protocol: 28-Day Oral Toxicity in Rodents

-

Test System: Wistar rats (15/sex/group).

-

Vehicle: 0.5% carboxymethylcellulose.

-

Dose Levels: 0 (vehicle), 10, 50, and 250 mg/kg/day.

-

Administration: Daily oral gavage for 28 consecutive days.

-

Recovery Group: A subset of animals from the high-dose and control groups were observed for an additional 14 days without treatment to assess the reversibility of any findings.

-

Endpoints: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

Data Summary: Repeated-Dose Toxicity of this compound

| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs of Toxicity |

| Rat | 28-Day | Oral | 50 | Liver, Kidney |

| Dog | 28-Day | Oral | 25 | Gastrointestinal Tract |

| Rat | 90-Day | Oral | 30 | Liver, Hematopoietic System |

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a compound to cause genetic damage. A standard battery of tests is typically performed to evaluate different aspects of genotoxicity.

Experimental Protocols

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Concentrations: 5 to 5000 µ g/plate .

-

Metabolic Activation: With and without rat liver S9 fraction.

-

-

In Vitro Chromosomal Aberration Test:

-

Test System: Human peripheral blood lymphocytes.

-

Concentrations: 10 to 1000 µg/mL.

-

Metabolic Activation: With and without rat liver S9 fraction.

-

-

In Vivo Micronucleus Test:

-

Test System: Bone marrow of C57BL/6 mice.

-

Dose Levels: 0, 250, 500, and 1000 mg/kg.

-

Administration: Single intraperitoneal injection.

-

Data Summary: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium, E. coli | With and Without S9 | Negative |

| Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Negative |

| Micronucleus Test | Mouse Bone Marrow | In Vivo | Negative |

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential adverse effects of a substance on vital physiological functions.

Experimental Protocol: hERG Assay

-

Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

-

Method: Patch-clamp electrophysiology.

-

Concentrations: 0.1, 1, 10, and 100 µM.

-

Positive Control: Astemizole.

Hypothetical Signaling Pathway: Potential Off-Target Effect

Figure 2: Potential off-target antagonism of a GPCR signaling pathway by this compound.

Conclusion

The preclinical safety evaluation of this compound, encompassing acute and repeated-dose toxicity, genotoxicity, and safety pharmacology studies, has been completed. The data indicate that this compound has a low order of acute toxicity and is non-genotoxic. The NOAELs established in repeated-dose studies in two species provide a solid basis for the calculation of a safe starting dose in humans. The identified target organs of toxicity will be closely monitored in upcoming clinical trials. Overall, the preclinical safety profile of this compound supports its continued development as a potential therapeutic agent.

Methodological & Application

Application Note: Preparation of Exaluren Stock Solutions for In Vitro Studies

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Exaluren, a potent and selective inhibitor of Kinase X. The procedures outlined below are intended for researchers, scientists, and drug development professionals utilizing this compound in cell-based assays and other in vitro experimental systems. Adherence to these guidelines will ensure solution stability, concentration accuracy, and experimental reproducibility.

Introduction to this compound

This compound is a novel, ATP-competitive small molecule inhibitor of Kinase X, a critical enzyme in the Pro-Survival Signaling Pathway. Dysregulation of this pathway has been implicated in various proliferative diseases. By selectively inhibiting Kinase X, this compound serves as a valuable tool for investigating cellular signaling and as a potential therapeutic agent. Due to its hydrophobic nature, careful preparation is required to achieve complete solubilization and prevent precipitation in aqueous experimental media.

Physicochemical and Handling Properties

All quantitative data for this compound are summarized in the table below. This information is critical for accurate stock solution preparation and subsequent dilutions.

Table 1: Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 450.5 g/mol | Use this value for all molarity calculations. |

| Appearance | White to off-white crystalline solid | |

| Purity (HPLC) | >99.5% | |

| Solubility (25 °C) | DMSO: ≥ 50 mg/mL (≥ 111 mM) | DMSO is the recommended solvent for primary stock solutions. |

| Ethanol: ~5 mg/mL | Not recommended for high-concentration stocks. | |

| PBS (pH 7.4): < 0.1 mg/mL | Practically insoluble in aqueous buffers. | |

| Recommended Stock Conc. | 10 mM in 100% DMSO | Provides a convenient concentration for serial dilutions. |

| Storage Conditions | Solid: -20°C, desiccated, protected from light | Store solid compound in a tightly sealed container. |

| Stock Solution: -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for ≥ 6 months. |

Experimental Protocols

Materials and Equipment

-

This compound solid powder

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Sterile, amber microcentrifuge tubes (1.5 mL) or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

-

Pre-weigh Vial: Tare a sterile, amber 1.5 mL microcentrifuge tube on a calibrated analytical balance.

-

Weigh this compound: Carefully weigh out 4.51 mg of this compound solid directly into the tared tube.

-

Calculation: 450.5 g/mol × 0.010 mol/L × 0.001 L = 0.004505 g = 4.51 mg

-

-

Add Solvent: Add 1.0 mL of anhydrous, research-grade DMSO to the tube containing the this compound powder.

-

Dissolve Compound: Tightly cap the tube and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquot for Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes. This is critical to minimize waste and prevent degradation from repeated freeze-thaw cycles.

-

Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

For cell-based experiments, the DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional): For creating a wide range of concentrations, it may be convenient to first prepare an intermediate dilution (e.g., 1 mM) in complete cell culture medium.

-

Final Dilution: Directly add the required volume of the 10 mM stock solution to pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution:

-

Add 10 µL of the 10 mM stock solution to 9.99 mL of medium.

-

(V1)(10,000 µM) = (10,000 µL)(10 µM) → V1 = 10 µL

-

-

Mix Thoroughly: Immediately vortex or invert the tube of the working solution gently to ensure homogeneity before adding it to your experimental setup. Use the diluted solution promptly.

Diagrams and Workflows

The following diagrams illustrate the Pro-Survival Signaling Pathway inhibited by this compound and the experimental workflow for stock solution preparation.

Caption: The Pro-Survival Pathway inhibited by this compound.

Caption: Workflow for preparing a 10 mM this compound stock solution.

Safety and Handling

This compound is intended for research use only. The toxicological properties have not been fully investigated. Standard laboratory safety precautions should be followed. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound and its solutions. Work in a well-ventilated area or a chemical fume hood.

Disclaimer: this compound is a hypothetical compound created for illustrative purposes. The data, protocols, and pathways described herein serve as a template. Researchers must consult the specific product datasheet for any real-world compound and validate all protocols accordingly.

Application Note: Restoration of Full-Length Functional Proteins Using Exaluren

Audience: Researchers, scientists, and drug development professionals.

Introduction

A significant number of genetic diseases are caused by nonsense mutations, which introduce a premature termination codon (PTC) into the messenger RNA (mRNA) sequence.[1] This leads to the production of a truncated, non-functional protein. Furthermore, the cell's surveillance machinery often degrades the faulty mRNA through a process called nonsense-mediated mRNA decay (NMD), further reducing the potential for even truncated protein expression.[1][2]

Exaluren (also known as ELX-02) is a novel, synthetic aminoglycoside analog designed to overcome the effects of nonsense mutations.[3][4] It acts as a translational read-through inducing drug (TRID), enabling the ribosome to bypass the PTC and synthesize a full-length, functional protein. This application note provides an overview of this compound's mechanism, a summary of its efficacy in various disease models, and detailed protocols for its application in a research setting.

Mechanism of Action

This compound is designed to selectively interact with the decoding site of the eukaryotic ribosome. When a ribosome translating an mRNA encounters a PTC, it typically stalls, leading to the recruitment of release factors and termination of translation. This compound's binding to the ribosome facilitates the recruitment of a near-cognate aminoacyl-tRNA to the PTC. This allows for the insertion of an amino acid at the site of the nonsense mutation, enabling the ribosome to continue translation to the normal stop codon, thereby producing a full-length protein. Additionally, by promoting the translation of PTC-containing transcripts, this compound can rescue these mRNAs from degradation by the NMD pathway, increasing the pool of available templates for protein synthesis.

Applications in Disease Models

This compound has demonstrated potential in a variety of preclinical and clinical models for genetic diseases caused by nonsense mutations. It is being evaluated for conditions including Alport syndrome, Cystic Fibrosis (CF), Recessive Dystrophic Epidermolysis Bullosa (RDEB), and Junctional Epidermolysis Bullosa (JEB).

Quantitative Data Summary

The following table summarizes the quantitative results from studies evaluating the efficacy of this compound in restoring protein function.

| Disease/Model | Specific Mutation(s) | Key Outcome Measure | Result | Citation(s) |

| Cystic Fibrosis (CF) | G542X | CFTR Function Restoration (in combination with SRI-41765) | Restored ~6.3% of wild-type CFTR function in 16HBE cells. | |

| Cystic Fibrosis (CF) | W1282X | CFTR mRNA levels in organoids | Significantly increased CFTR mRNA levels. | |

| Alport Syndrome (NMAS) | Not specified | Collagen α4 (IV) Immunostaining | 34% increase in collagen α4 (IV) immunostaining intensity post-treatment in one patient. | |

| Alport Syndrome (NMAS) | Not specified | Collagen α4/α5 (IV) Peptide Levels | >6-fold increase in collagen α4 and detectable collagen α5 post-treatment in one patient. | |

| Epidermolysis Bullosa (RDEB & JEB) | Not specified | C7 and Laminin 332 Production | Induced production of C7 in RDEB cells and laminin 332 in JEB cells, with correct localization at the dermal-epidermal junction. | |

| Generic Nonsense Model | R213X in TP53 | p53 Protein Expression | Produced significant read-through, resulting in increased p53 protein expression. |

Experimental Protocols and Workflow

A typical workflow for evaluating this compound involves treating a relevant cellular model (e.g., patient-derived cells) and subsequently analyzing protein expression, mRNA levels, and protein function.

Protocol 1: In Vitro Evaluation of this compound in a Cell-Based Model

This protocol describes the general procedure for treating a cell line or primary cells containing a known nonsense mutation with this compound.

Materials:

-

Cell line or primary cells harboring a nonsense mutation.

-

Appropriate cell culture medium and supplements.

-

This compound (ELX-02), stock solution prepared in sterile water or PBS.

-

Vehicle control (sterile water or PBS).

-

Cell culture plates (e.g., 6-well or 12-well).

-

Standard cell culture equipment (incubator, biosafety cabinet).

Procedure:

-

Cell Seeding: Seed cells in the appropriate culture plates at a density that will result in 60-70% confluency at the time of treatment.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

-

Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentrations of this compound. A dose-response experiment is recommended (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM). Also, prepare a vehicle control medium.

-

Treatment: Remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.

-

Incubation: Incubate the cells for the desired treatment period. A time course of 24, 48, and 72 hours is recommended to determine the optimal treatment duration.

-

Harvesting: After incubation, wash the cells with cold PBS and harvest them for downstream analysis (protein, RNA, or functional assays) using appropriate lysis buffers or protocols.

Protocol 2: Quantification of Full-Length Protein by Western Blot

This protocol outlines the detection of restored full-length protein following this compound treatment.

Materials:

-

Cell lysates from Protocol 1.

-

RIPA or other suitable lysis buffer with protease inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus (wet or semi-dry) and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody: Crucially, this antibody must recognize an epitope C-terminal (downstream) to the nonsense mutation site to ensure detection of only the full-length protein.

-

Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize all samples to the same concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a positive control (lysate from wild-type cells) if available.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step (step 7).

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensity for the full-length protein and normalize it to the loading control. Compare the levels in this compound-treated samples to the vehicle control.

Protocol 3: Assessment of Protein Function

The functional restoration of the target protein is the ultimate measure of this compound's efficacy. The specific assay is highly dependent on the protein of interest.

Examples:

-

CFTR (Cystic Fibrosis): Use an Ussing chamber to measure chloride ion transport across a polarized epithelial cell monolayer or a fluorescence-based assay to measure swelling of patient-derived intestinal organoids.

-

Collagen (Alport Syndrome, RDEB): Assess protein localization and deposition into the extracellular matrix using immunofluorescence staining on treated cells or 3D skin equivalents.

-

Enzymes (Inherited Metabolic Disorders): Measure the specific enzyme activity in cell lysates using a colorimetric, fluorometric, or mass spectrometry-based substrate conversion assay.

General Procedure (Immunofluorescence Example):

-

Grow cells on sterile glass coverslips and treat with this compound as described in Protocol 1.

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with a detergent (e.g., 0.1% Triton X-100).

-

Block with a suitable blocking buffer (e.g., BSA, normal goat serum).

-

Incubate with a primary antibody targeting the restored protein.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Mount coverslips onto microscope slides with a DAPI-containing mounting medium.

-

Visualize using a fluorescence or confocal microscope to assess protein expression and subcellular localization.

Conclusion

This compound represents a promising therapeutic strategy for a range of genetic diseases caused by nonsense mutations. Its mechanism of promoting translational read-through allows for the restoration of full-length, functional proteins. The protocols outlined in this application note provide a framework for researchers to investigate the efficacy of this compound in relevant cellular and preclinical models, facilitating further research and development in the field of nonsense mutation suppression.

References

Application Notes and Protocols for Exaluren Treatment of Patient-Derived Organoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) have emerged as a powerful preclinical model in precision medicine, recapitulating the genetic and phenotypic characteristics of an individual's tissue. This document provides a detailed protocol for the treatment of PDOs with Exaluren (also known as ELX-02), a novel synthetic aminoglycoside analog. This compound is designed to induce the read-through of nonsense mutations, restoring the production of full-length, functional proteins.[1][2][3] These application notes are intended for researchers investigating genetic disorders caused by premature termination codons, such as certain forms of cystic fibrosis, cystinosis, and epidermolysis bullosa, using PDO models.[1][4]

Mechanism of Action

This compound is a ribosome-selective glycoside that modulates the function of the eukaryotic ribosome. In the presence of a nonsense mutation, which prematurely halts protein synthesis, this compound enables the ribosome to read through the premature stop codon. This results in the translation of a full-length, functional protein, thereby potentially mitigating the disease phenotype.

References

Application Notes and Protocols for Subcutaneous Administration of ELX-02 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELX-02 is an investigational synthetic aminoglycoside analog designed to induce translational read-through of nonsense mutations.[1][2] Unlike traditional aminoglycosides, ELX-02 was developed to selectively target the eukaryotic ribosome, thereby increasing read-through activity while potentially reducing the off-target toxicities associated with binding to prokaryotic or mitochondrial ribosomes.[3][4][5] This molecule facilitates the production of full-length, functional proteins in genetic diseases caused by premature stop codons, such as cystic fibrosis (CF) and cystinosis. Preclinical studies in various animal models have been crucial in establishing the pharmacokinetics, efficacy, and safety profile of ELX-02 when administered subcutaneously. These notes provide a summary of the available data and detailed protocols for its application in a research setting.

Mechanism of Action

ELX-02 exerts its therapeutic effect by binding to the decoding site (A-site) within the small subunit of the eukaryotic ribosome. When a ribosome translating an mRNA transcript encounters a premature termination codon (PTC) resulting from a nonsense mutation, it typically stalls, leading to the termination of protein synthesis and often triggering nonsense-mediated mRNA decay (NMD). ELX-02's interaction with the ribosome's A-site reduces the accuracy of codon recognition, allowing a near-cognate aminoacyl-tRNA to be incorporated at the PTC. This suppression of termination allows the ribosome to continue translation, resulting in the synthesis of a full-length protein. Furthermore, this read-through mechanism can also decrease NMD, leading to an increased stability and availability of the mutated mRNA transcript for protein production.

Pharmacokinetic Profile in Animal Models

Subcutaneous (SC) administration of ELX-02 results in rapid absorption and dose-proportional plasma exposure. Preclinical studies in various mouse models of genetic diseases have established a range of efficacious exposures. The primary route of elimination is through renal excretion, with the compound largely excreted unchanged in the urine. Human clinical trials have confirmed that SC administration is nearly 100% bioavailable.

Table 1: Efficacious Exposures of Subcutaneous ELX-02 in Mouse Models

| Animal Model | Disease | Efficacious Exposure (AUC) | Reference |

|---|---|---|---|

| Mouse | Cystinosis | 20 µg*hr/mL | |

| Mouse | Cystic Fibrosis | 47.5 - 190 µg*hr/mL |

| Mouse | Hurler Syndrome | 47.5 - 190 µg*hr/mL | |

Experimental Protocols

Protocol 1: Subcutaneous Administration in a Cystic Fibrosis Mouse Model

This protocol is based on studies using a transgenic mouse model expressing the human CFTR-G542X nonsense mutation.

Objective: To assess the in vivo efficacy of subcutaneously administered ELX-02 in restoring CFTR protein function.

Materials:

-

ELX-02 drug substance

-

Sterile Phosphate-Buffered Saline (PBS) for vehicle control and dilution

-

Transgenic mice (e.g., Cftr knockout expressing human CFTR-G542X)

-

Sterile syringes and needles (e.g., 27-gauge)

-

Animal scale

-

70% Ethanol for disinfection

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

-

Preparation of Dosing Solution:

-

On each dosing day, prepare a fresh solution of ELX-02 in sterile PBS to the desired concentration (e.g., for a 60 mg/kg dose).

-

Prepare a vehicle control solution of sterile PBS.

-

-

Dosing:

-

Weigh each mouse to determine the precise injection volume.

-

Disinfect the injection site on the dorsal side of the mouse with 70% ethanol.

-

Administer the calculated volume of ELX-02 solution or PBS vehicle via subcutaneous injection.

-

A suggested dosing regimen is 30 mg/kg or 60 mg/kg administered twice weekly for a duration of 4 weeks.

-

-

Monitoring: Monitor animals daily for any adverse reactions, including changes in weight, behavior, or signs of injection site irritation.

Protocol 2: Efficacy Evaluation via Ussing Chamber Analysis

This protocol measures ion transport across the intestinal epithelium, a direct indicator of CFTR channel function.

Objective: To quantify the restoration of CFTR-mediated chloride secretion in intestinal tissues from ELX-02 treated mice.

Materials:

-

Ussing chamber system

-

Krebs-bicarbonate Ringer (KBR) solution

-

Forskolin (to stimulate CFTR)

-

Bumetanide (to inhibit non-CFTR ion transport)

-

Indomethacin (to block prostaglandin production)

-

Dissection microscope and tools

-

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

-

Tissue Preparation:

-

Following euthanasia, immediately excise a segment of the distal colon or jejunum.

-

Place the tissue in ice-cold KBR solution bubbled with carbogen gas.

-

Under a dissection microscope, carefully strip away the serosal and muscle layers to isolate the intestinal mucosa.

-

-

Ussing Chamber Mounting:

-

Mount the isolated mucosal sheet in the Ussing chamber aperture, separating the mucosal and serosal bathing solutions.

-

Fill both chambers with KBR solution, maintain at 37°C, and continuously bubble with carbogen gas.

-

-

Electrophysiological Measurement:

-

Equilibrate the tissue for approximately 20-30 minutes.

-

Measure the short-circuit current (Isc), an indicator of net ion transport.

-

Add indomethacin to the serosal bath to minimize basal ion transport.

-

-

CFTR Activation and Measurement:

-

Sequentially add a CFTR activator, such as forskolin, to the serosal side to stimulate CFTR-dependent chloride secretion.

-

Record the peak change in Isc following forskolin stimulation. This change is indicative of functional CFTR channels.

-

Finally, add bumetanide to inhibit the Na-K-2Cl cotransporter and confirm that the observed Isc is chloride-dependent.

-

-

Data Analysis:

-

Calculate the change in short-circuit current (ΔIsc) after the addition of forskolin for both the ELX-02 treated and vehicle control groups.

-

Compare the mean ΔIsc between groups using appropriate statistical tests (e.g., t-test or ANOVA). An increased ΔIsc in the ELX-02 group indicates restored CFTR function.

-

Table 2: Representative Efficacy Data in G542X CF Mouse Model

| Treatment Group | Dosing Regimen | N (mice) | Endpoint Measurement | Result | Reference |

|---|---|---|---|---|---|

| ELX-02 | 60 mg/kg SC, 2x/week for 4 weeks | 5 | Increased CFTR activity in intestine (Ussing Chamber) | Statistically significant increase in Isc vs. PBS |

| PBS (Vehicle) | N/A | up to 7 | CFTR activity in intestine (Ussing Chamber) | Baseline Isc | |

Safety and Toxicology Considerations

Preclinical toxicology assessments of ELX-02 have indicated a reduced potential for nephrotoxicity and ototoxicity compared to traditional aminoglycoside antibiotics. However, in human studies, mild to moderate injection site reactions were the most commonly reported adverse events. At higher doses (5.0 mg/kg), some instances of auditory threshold changes were observed, suggesting that ototoxicity should be monitored in long-term or high-dose animal studies. Routine monitoring of renal function biomarkers (e.g., BUN, creatinine) and auditory function (if feasible) is recommended for chronic animal studies.

References

- 1. eloxxpharma.com [eloxxpharma.com]

- 2. ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eloxxpharma.com [eloxxpharma.com]

- 4. Reading through the nonsense: Gentamicin and ELX-02 as rescuing therapies for epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Detecting Exaluren-Induced Protein Restoration via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exaluren (ELX-02) is a novel synthetic aminoglycoside designed to induce the read-through of premature termination codons (PTCs) that arise from nonsense mutations.[1] This mechanism allows for the synthesis of full-length, functional proteins in genetic disorders where a nonsense mutation would otherwise lead to a truncated, non-functional protein. A prime example of its therapeutic potential is in cystic fibrosis (CF), where this compound can promote the restoration of the full-length Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Western blotting is a fundamental technique to qualitatively and quantitatively assess the restoration of a target protein following treatment with this compound. This document provides a detailed protocol for the detection of this compound-induced CFTR protein restoration in a relevant cell culture model.

Principle of the Assay

The Western blot protocol outlined below enables the detection and quantification of the restored, full-length CFTR protein. The protocol is based on separating proteins from cell lysates by their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific to the target protein (CFTR). A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate allows for the visualization of the protein of interest. The intensity of the resulting band, which can be captured by an imaging system, corresponds to the amount of the target protein. This allows for a quantitative comparison of protein levels between untreated and this compound-treated cells.

Experimental Protocols

Cell Culture and this compound Treatment

Cell Line Selection: The human bronchial epithelial cell line IB3-1 is a suitable model for this study. This cell line is derived from a CF patient and carries the W1282X nonsense mutation on one CFTR allele and the common ΔF508 mutation on the other.[3] The W1282X mutation introduces a PTC, making this cell line responsive to read-through agents like this compound. For a positive control, the C38 cell line can be used, which is an IB3-1 cell line where the CFTR defect has been corrected.[3]

Culture Conditions:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Environment: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency.

This compound Treatment:

-

Seed IB3-1 cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.

-

Prepare a stock solution of this compound in sterile, nuclease-free water.

-

Treat the cells with increasing concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM) in fresh growth medium.

-

Incubate the cells with this compound for 48 to 72 hours to allow for sufficient read-through and protein expression.

Western Blot Protocol

1. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 100-200 µL of ice-cold Radioimmunoprecipitation Assay (RIPA) buffer containing a protease inhibitor cocktail to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (total protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.

2. SDS-PAGE (Gel Electrophoresis):

-

Normalize the protein concentration of all samples with RIPA buffer.

-

Add 4X Laemmli sample buffer to each protein sample to a final concentration of 1X.

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. Note: For membrane proteins like CFTR, heating at 37°C for 15-30 minutes can prevent aggregation.

-

Load 20-40 µg of protein from each sample into the wells of a 4-15% gradient or a 7.5% polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein migration.

-

Run the gel in 1X Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

3. Protein Transfer (Blotting):

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Activate the PVDF membrane by immersing it in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer.

-

Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100 V for 1-2 hours at 4°C for a wet transfer).

4. Immunodetection:

-

Following transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

-

Primary Antibody Incubation:

-

Dilute the primary antibody against CFTR (e.g., anti-CFTR antibody, clone 24-1, mouse monoclonal) in the blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).

-

Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.

-

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., Goat Anti-Mouse IgG-HRP) in the blocking buffer (e.g., 1:5000 to 1:10000).

-

Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.

-

-

Wash the membrane three times for 10 minutes each with TBST.

5. Signal Detection and Analysis:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).

-

Capture the chemiluminescent signal using a digital imaging system.

-

Stripping and Re-probing for Loading Control:

-

To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for a loading control protein.

-

Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly and repeat the blocking and immunodetection steps using a primary antibody for a loading control protein such as GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) or β-actin.

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to the mature (Band C, ~170 kDa) and immature (Band B, ~150 kDa) forms of CFTR, and the loading control.

-

Normalize the intensity of the CFTR bands to the intensity of the corresponding loading control band.

-

Compare the normalized CFTR expression levels across the different this compound concentrations.

-

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table for clear comparison of the effects of different this compound concentrations on the restoration of the mature CFTR protein.

| Treatment Group | This compound Conc. (µM) | Normalized Mature CFTR (Band C) Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Untreated |

| Untreated Control | 0 | 1.00 | 0.15 | 1.0 |

| This compound | 1 | 2.50 | 0.30 | 2.5 |

| This compound | 5 | 6.80 | 0.75 | 6.8 |

| This compound | 10 | 12.50 | 1.50 | 12.5 |

| This compound | 25 | 15.20 | 1.80 | 15.2 |

| Positive Control (C38 cells) | N/A | 20.00 | 2.10 | 20.0 |

Visualization of Pathways and Workflows

Caption: Mechanism of this compound-induced protein restoration.

Caption: Western blot experimental workflow.

References

Application Notes and Protocols: Exaluren in Combination with CFTR Correctors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations lead to the production of a dysfunctional CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The resulting ion imbalance leads to the accumulation of thick, sticky mucus in various organs, most critically affecting the lungs.

Two primary classes of CFTR modulators have revolutionized CF treatment:

-

CFTR Correctors: These small molecules, such as Lumacaftor (VX-809), Tezacaftor (VX-661), and Elexacaftor (VX-445), address the trafficking defect of the most common CF-causing mutation, F508del. They aid in the proper folding of the mutant CFTR protein, allowing it to traffic to the cell surface.[1][2][3]

-

CFTR Potentiators: Molecules like Ivacaftor (VX-770) increase the channel open probability (gating) of the CFTR protein at the cell surface, thereby enhancing ion transport.[3][4]

While corrector-potentiator combination therapies have shown significant clinical benefit for patients with specific CFTR mutations, a subset of individuals with nonsense mutations do not produce a full-length CFTR protein and thus do not respond to these treatments. Nonsense mutations introduce a premature termination codon (PTC) in the CFTR mRNA, leading to the production of a truncated, non-functional protein.

Exaluren (ELX-02) is an investigational drug that acts as a translational read-through agent. It enables the ribosome to read through the PTC, allowing for the synthesis of a full-length CFTR protein. This application note explores the rationale and methodologies for combining this compound with CFTR correctors to rescue the function of CFTR in individuals with nonsense mutations. The hypothesis is that after this compound facilitates the production of full-length CFTR, correctors can then assist in its proper folding and trafficking to the cell surface, leading to a synergistic restoration of CFTR function.

Mechanism of Action

The combination of this compound and CFTR correctors targets two distinct and complementary steps in the CFTR protein lifecycle:

-

Translational Read-through by this compound: this compound interacts with the ribosome, inducing it to misread the premature termination codon in the CFTR mRNA. This allows for the incorporation of an amino acid at the site of the nonsense mutation, leading to the translation of a full-length CFTR protein.

-

Correction of Misfolding by CFTR Correctors: Even when a full-length CFTR protein is produced from a nonsense mutation allele, it may still be prone to misfolding and subsequent degradation. CFTR correctors bind to the nascent CFTR protein and stabilize its conformation, facilitating its proper folding and trafficking through the endoplasmic reticulum and Golgi apparatus to the cell surface.

The combined action of these two drug classes is expected to result in an increased density of functional CFTR channels at the apical membrane of epithelial cells.

Signaling Pathways and Experimental Workflows

CFTR Production and Trafficking Pathway with Combination Therapy

Caption: Combined action of this compound and CFTR correctors.

Experimental Workflow for Assessing Combination Efficacy

Caption: Workflow for testing this compound and CFTR correctors.

Data Presentation

The following tables summarize representative quantitative data from studies evaluating CFTR modulators. While direct head-to-head data for this compound in combination with a corrector alone is limited in publicly available literature, the tables provide context on the expected magnitude of effects from each drug class and their combinations with potentiators.

Table 1: In Vitro Efficacy of CFTR Modulator Combinations

| Treatment | Cell/Organoid Model | Endpoint | Result | Reference |

| This compound (ELX-02ds) + VX-445 + VX-661 + VX-770 | Intestinal Organoids (Nonsense Mutations) | Forskolin-Induced Swelling (FIS) | Significant rescue of CFTR function, reaching levels comparable to VX-809/VX-770-rescued F508del/F508del organoids. | |

| Lumacaftor (VX-809) + Ivacaftor (VX-770) | F508del-HBE cells | Chloride Transport | ~25% of non-CF HBE cells | |

| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function Nasal Epithelia | CFTR Function | ~62% of Wild-Type CFTR | |

| This compound (160 µM) | G542X Patient-Derived Organoids | CFTR mRNA levels | ~5-fold increase compared to vehicle |

Table 2: Clinical Efficacy of CFTR Modulator Combinations

| Treatment | Patient Population | Primary Endpoint | Mean Change from Baseline | Reference |

| Lumacaftor/Ivacaftor | F508del Homozygous (≥12 years) | Absolute change in ppFEV1 at week 24 | 2.6 to 4.0 percentage points | |

| Tezacaftor/Ivacaftor | F508del Homozygous (≥12 years) | Absolute change in ppFEV1 at week 24 | 4.0 percentage points | |

| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function (≥12 years) | Absolute change in ppFEV1 at week 24 | 14.3 percentage points | |

| Elexacaftor/Tezacaftor/Ivacaftor | F508del Homozygous (≥12 years) | Absolute change in ppFEV1 at week 4 | 10.0 percentage points (vs. Tez/Iva) | |

| This compound + Ivacaftor | Class 1 CF (Nonsense Mutations) | Change in Sweat Chloride Concentration (SCC) | Did not achieve statistical significance |

Experimental Protocols

Protocol 1: Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Intestinal Organoids

This protocol is adapted from methodologies described by Dekkers et al. and others. It is designed to assess the functional response of CFTR to this compound and CFTR correctors.

Materials:

-

Patient-derived intestinal organoids (from rectal biopsies) cultured in Matrigel

-

Organoid culture medium

-

Forskolin

-

CFTR correctors (e.g., Lumacaftor, Tezacaftor, Elexacaftor)

-

This compound (ELX-02)

-

CFTR potentiator (e.g., Ivacaftor) - for maximal stimulation

-

Calcein green AM dye

-

96-well plates

Procedure:

-

Organoid Plating:

-

Mechanically dissociate mature organoids and seed approximately 50-100 organoids per well of a 96-well plate in a droplet of Matrigel.

-

After polymerization of the Matrigel, add 100 µL of organoid culture medium.

-

Culture for 24-48 hours to allow organoids to recover.

-

-

Drug Incubation:

-

Prepare treatment media containing:

-

Vehicle control (e.g., DMSO)

-

This compound (e.g., 20-160 µM)

-

CFTR corrector(s) (e.g., 3 µM Lumacaftor, 3 µM Tezacaftor/Elexacaftor)

-

Combination of this compound and CFTR corrector(s)

-

-

Replace the culture medium with the respective treatment media.

-

Incubate for 24-48 hours at 37°C and 5% CO2.

-

-

Forskolin-Induced Swelling:

-

Stain the organoids with Calcein green AM dye according to the manufacturer's protocol to visualize the organoid structure.

-

Prepare a stimulation cocktail containing Forskolin (e.g., 5 µM) and a CFTR potentiator (e.g., 3 µM Ivacaftor) in the culture medium.

-

Acquire baseline images (t=0) of the organoids using a confocal microscope or high-content imager.

-

Add the stimulation cocktail to the wells.

-

Acquire images at regular intervals (e.g., every 15 minutes) for 1-3 hours.

-

-

Data Analysis:

-

Measure the total area of the Calcein green-stained organoids at each time point using image analysis software.

-

Normalize the area at each time point to the area at t=0 for each well.

-

Calculate the Area Under the Curve (AUC) for the swelling response over time.

-

Compare the AUC values between the different treatment groups to determine the effect of the compounds on CFTR function.

-

Protocol 2: Ussing Chamber Assay for Ion Transport in Primary Human Bronchial Epithelial (HBE) Cells

This protocol measures CFTR-dependent chloride secretion across a polarized epithelial cell monolayer.

Materials:

-

Primary HBE cells cultured on permeable supports at an air-liquid interface (ALI)

-

Ussing chamber system

-

Krebs-bicarbonate Ringer solution

-

Amiloride

-

Forskolin

-

CFTR potentiator (e.g., Ivacaftor or Genistein)

-

CFTR inhibitor (e.g., CFTRinh-172)

-

This compound and CFTR correctors

Procedure:

-

Cell Culture and Treatment:

-

Culture primary HBE cells on permeable supports at ALI for at least 21 days to achieve a well-differentiated, polarized epithelium.

-

Treat the cells with vehicle, this compound, CFTR corrector(s), or the combination in the basolateral medium for 48 hours.

-

-

Ussing Chamber Measurement:

-

Mount the permeable supports in the Ussing chambers, with Krebs-bicarbonate Ringer solution on both the apical and basolateral sides. Maintain at 37°C and gas with 95% O2/5% CO2.

-

Measure the short-circuit current (Isc).

-

Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).

-

Once the Isc stabilizes, add Forskolin (e.g., 10 µM) to the basolateral chamber to activate CFTR.

-

Add a CFTR potentiator (e.g., 10 µM Genistein or 3 µM Ivacaftor) to the apical chamber to maximize CFTR-mediated current.

-

Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) in response to Forskolin, the potentiator, and the inhibitor.

-

Compare the CFTR-dependent ΔIsc between the different treatment groups.

-

Protocol 3: Western Blot for CFTR Protein Expression and Maturation

This protocol assesses the amount and glycosylation status of the CFTR protein.

Materials:

-

Cell lysates from treated cells

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels (6% acrylamide)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against CFTR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Lyse cells treated as described in the previous protocols and determine the protein concentration.

-

Prepare lysates for SDS-PAGE by adding sample buffer. Do not boil CFTR samples; incubate at 37°C for 15 minutes to prevent aggregation.

-

-

Electrophoresis and Transfer:

-

Separate 30-50 µg of protein per lane on a 6% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary CFTR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Identify the two bands corresponding to CFTR:

-

Band B: The immature, core-glycosylated form (~150 kDa).

-

Band C: The mature, complex-glycosylated form that has trafficked through the Golgi (~170 kDa).

-

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of Band C to the total CFTR (Band B + Band C) to assess the maturation efficiency.

-

Compare the total CFTR expression and the maturation ratio across the different treatment groups.

-

Conclusion